A1AR antagonist 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

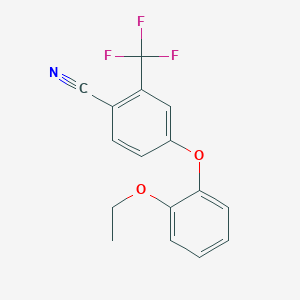

C16H12F3NO2 |

|---|---|

Molecular Weight |

307.27 g/mol |

IUPAC Name |

4-(2-ethoxyphenoxy)-2-(trifluoromethyl)benzonitrile |

InChI |

InChI=1S/C16H12F3NO2/c1-2-21-14-5-3-4-6-15(14)22-12-8-7-11(10-20)13(9-12)16(17,18)19/h3-9H,2H2,1H3 |

InChI Key |

CQLBTXZQYBMHPR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1OC2=CC(=C(C=C2)C#N)C(F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of A1 Adenosine Receptor (A1AR) Antagonists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The A1 adenosine (B11128) receptor (A1AR), a member of the G protein-coupled receptor (GPCR) superfamily, is a critical regulator of cellular activity, particularly in the central nervous and cardiovascular systems.[1] Its endogenous ligand, adenosine, typically exerts inhibitory effects by reducing cellular excitability.[1] A1AR antagonists are compounds that block the action of adenosine at this receptor, thereby preventing its downstream signaling. This guide provides an in-depth examination of the molecular mechanisms underlying A1AR antagonism, detailing the canonical signaling pathways, the action of antagonists, quantitative pharmacological data, and the experimental protocols used for their characterization.

The A1 Adenosine Receptor (A1AR) and its Canonical Signaling Pathway

The A1AR is a Class A GPCR that preferentially couples to inhibitory G proteins of the Gαi/o family.[2][3] The binding of an agonist, such as the endogenous nucleoside adenosine, to the A1AR stabilizes the receptor in an active conformation. This triggers the dissociation of the heterotrimeric G protein into its Gαi/o and Gβγ subunits, which then modulate the activity of various downstream effectors.[4]

The primary signaling cascades initiated by A1AR activation include:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP).[1][3][5] This decrease in cAMP levels subsequently reduces the activity of protein kinase A (PKA).[3]

-

Modulation of Ion Channels:

-

The Gβγ subunit directly activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane, which decreases neuronal excitability.[1]

-

The Gβγ subunit also inhibits N-type and P/Q-type voltage-gated calcium channels (VGCCs), reducing calcium influx and thereby suppressing neurotransmitter release from presynaptic terminals.[1][3][4]

-

-

Phospholipase C (PLC) Pathway Interaction: A1AR activation can also lead to the inhibition of the PLC pathway, which reduces the antagonism of Gβγ-mediated inhibition of VGCCs.[3][4]

These actions collectively result in inhibitory effects, such as reduced heart rate, decreased neuronal firing, and suppression of neurotransmitter release.[1][6]

Core Mechanism of A1AR Antagonists

A1AR antagonists function primarily through competitive antagonism.[7] They bind to the same site on the receptor as adenosine (the orthosteric site) but do not activate it.[7] By occupying this binding pocket, they physically block adenosine from binding and initiating the downstream signaling cascade.[1]

The functional consequence of this blockade is the prevention or reversal of the inhibitory effects of adenosine.[1] This results in:

-

Disinhibition of Adenylyl Cyclase: In the presence of an antagonist, the basal or stimulated activity of adenylyl cyclase is restored, leading to increased intracellular cAMP levels.

-

Prevention of Ion Channel Modulation: Antagonists prevent the Gβγ-mediated activation of GIRK channels and the inhibition of VGCCs.

-

Increased Neurotransmitter Release: By blocking the presynaptic inhibitory effects of adenosine, A1AR antagonists can enhance the release of excitatory neurotransmitters.[1]

This mechanism is therapeutically exploited to achieve effects such as promoting wakefulness, improving cognitive function, and enhancing cardiac contractility.[1]

Quantitative Pharmacology of A1AR Antagonists

The interaction of antagonists with the A1AR is quantified by their binding affinity (Ki) and functional potency (pKb or IC50). Ki represents the equilibrium dissociation constant, with lower values indicating higher binding affinity. Functional assays, such as cAMP accumulation assays, are used to determine the concentration of an antagonist required to inhibit the effect of an agonist.

| Compound | Receptor | Assay Type | Value | Reference |

| DPCPX (1,3-Dipropyl-8-cyclopentylxanthine) | Rat A1AR | Radioligand Binding (Ki) | 0.47 nM | [5] |

| XAC-BY630 | Human A1AR | cAMP Accumulation (pKb) | 6.7 | [8][9][10] |

| XAC-BY630 | Human A1AR | Inositol Phosphate (pKb) | 6.5 | [8][9][10] |

| KW-3902 (Rolofylline) | Human A1AR | Radioligand Binding (Ki) | < 10 nM | [11][12] |

| BG9928 | Human A1AR | Radioligand Binding (Ki) | < 10 nM | [11][12] |

| SLV320 | Human A1AR | Radioligand Binding (Ki) | < 10 nM | [11][12] |

Table 1: Quantitative data for selected A1AR antagonists. pKb is the negative log of the antagonist's equilibrium dissociation constant determined by functional assay.

Key Experimental Protocols

The mechanism and potency of A1AR antagonists are elucidated through a variety of in vitro and in vivo experimental protocols.

These assays directly measure the affinity of an antagonist for the A1AR.

-

Objective: To determine the equilibrium dissociation constant (Ki) of a test antagonist.

-

Methodology:

-

Preparation: Membranes are prepared from cells or tissues expressing the A1AR.

-

Incubation: The membranes are incubated with a fixed concentration of a radiolabeled A1AR ligand (e.g., a radiolabeled antagonist) and varying concentrations of the unlabeled test antagonist.

-

Separation: Bound and free radioligand are separated via rapid filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Analysis: The data are used to calculate the IC50 (the concentration of test antagonist that displaces 50% of the specific binding of the radioligand), from which the Ki value is determined using the Cheng-Prusoff equation.

-

This assay measures the ability of an antagonist to reverse the agonist-induced inhibition of cAMP production.[5][13]

-

Objective: To determine the functional potency (pKb or pA2) of an A1AR antagonist.

-

Methodology:

-

Cell Culture: Cells expressing the A1AR (e.g., CHO-A1 cells) are cultured.

-

Stimulation: Cells are pre-incubated with varying concentrations of the test antagonist. They are then stimulated with forskolin (B1673556) (to activate adenylyl cyclase and produce cAMP) in the presence of a fixed concentration of an A1AR agonist (e.g., NECA).

-

Lysis & Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured, typically using a competitive immunoassay (e.g., HTRF or ELISA).

-

Analysis: The antagonist's ability to reverse the agonist-mediated inhibition of cAMP accumulation is plotted. A Schild regression analysis can be performed to calculate the pA2 value, which represents the antagonist's affinity.[13]

-

FCS is an advanced biophysical technique used to study molecular interactions and dynamics in living cells with high resolution.[8][9]

-

Objective: To quantify ligand-receptor binding and diffusion in a small area of a single living cell membrane.[8][9][14]

-

Methodology:

-

Probe: A fluorescently labeled A1AR antagonist (e.g., XAC-BY630) is used.[8][9]

-

Measurement: A confocal microscope focuses a laser into a tiny observation volume (confocal volume) on the membrane of a cell expressing A1AR. The fluctuations in fluorescence intensity caused by the fluorescent antagonist entering and leaving this volume are recorded over time.

-

Autocorrelation Analysis: The fluorescence fluctuation data are subjected to an autocorrelation analysis. This analysis yields information about the diffusion times and concentrations of different fluorescent species.

-

Interpretation: The diffusion time of the free ligand is much faster than that of the much larger ligand-receptor complex. By analyzing the different diffusion components, one can quantify the number of receptor-ligand complexes, providing a measure of binding at the single-cell level.[8][14]

-

Conclusion

A1AR antagonists exert their effects by competitively binding to the A1 adenosine receptor, thereby blocking the canonical Gi/o-coupled signaling pathway initiated by endogenous adenosine. This action prevents the inhibition of adenylyl cyclase and the modulation of key ion channels, ultimately reversing the inhibitory influence of adenosine on cellular function. The characterization of these antagonists relies on a suite of robust experimental protocols, from traditional radioligand binding and functional assays to advanced single-cell imaging techniques. A thorough understanding of this mechanism of action is fundamental for the rational design and development of novel A1AR-targeted therapeutics for a range of disorders.

References

- 1. What are A1R antagonists and how do they work? [synapse.patsnap.com]

- 2. Positive allosteric mechanisms of adenosine A1 receptor-mediated analgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Adenosine Receptors: A Potential Pharmacological Avenue for Acute and Chronic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor [mdpi.com]

- 5. Potent adenosine receptor antagonists that are selective for the A1 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. What are Adenosine receptor antagonists and how do they work? [synapse.patsnap.com]

- 8. Quantitative analysis of the formation and diffusion of A1-adenosine receptor-antagonist complexes in single living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative analysis of the formation and diffusion of A1-adenosine receptor-antagonist complexes in single living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of the formation and diffusion of A >1>-adenosine receptor-antagonist complexes in single living cells - University of Nottingham Ningbo China [research.nottingham.edu.cn:443]

- 11. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

The Discovery and Synthesis of Novel A1 Adenosine Receptor Antagonists: A Technical Guide to 1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of a promising class of A1 adenosine (B11128) receptor (A1AR) antagonists: the 1H-pyrazolo[3,4-d]pyrimidin-6-amine derivatives. As a representative example, this document will focus on the pharmacological profile and synthesis of compound 11o , a potent dual A1/A2A receptor antagonist.

Introduction to A1 Adenosine Receptor Antagonism

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating a multitude of physiological processes.[1] A1ARs are widely distributed throughout the body, with high expression in the brain, heart, and kidneys. Activation of the A1AR by its endogenous ligand, adenosine, typically leads to inhibitory effects, including a decrease in heart rate, neuroprotection, and anti-inflammatory responses. Consequently, antagonists of the A1AR have emerged as promising therapeutic agents for a variety of conditions, including heart failure, renal disease, and Parkinson's disease.

The 1H-pyrazolo[3,4-d]pyrimidine scaffold has been identified as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. Recent research has highlighted its potential as a core structure for the development of potent and selective A1AR antagonists.

A1AR Signaling Pathways

The A1 adenosine receptor is primarily coupled to the Gi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling cascades. The primary signaling pathway involves the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (camp) levels. Additionally, A1AR activation can lead to the modulation of ion channels and the activation of phospholipase C.

Caption: A1 Adenosine Receptor Signaling Pathway.

Discovery of 1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives

The discovery of this class of A1AR antagonists was driven by a scaffold-hopping approach, leveraging the known pharmacophoric features of existing adenosine receptor ligands. The 1H-pyrazolo[3,4-d]pyrimidine core was selected for its desirable physicochemical properties and synthetic tractability.[1] A focused library of derivatives was synthesized and screened for their affinity and functional activity at the human A1 and A2A adenosine receptors.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for the representative compound 11o and a selection of its analogs.

Table 1: In Vitro Binding Affinities at Human A1 and A2A Adenosine Receptors

| Compound | hA1 Ki (nM) | hA2A Ki (nM) |

| 11o | 55 | 13.3 |

| 11a | >1000 | 150 |

| 11b | 250 | 45 |

| 11c | 120 | 22 |

| 11d | 80 | 18 |

Table 2: In Vitro Functional Antagonism at Human A1 and A2A Adenosine Receptors

| Compound | hA1 IC50 (nM) | hA2A IC50 (nM) |

| 11o | 98.8 | 136 |

| 11a | >10000 | 2500 |

| 11b | 1500 | 800 |

| 11c | 750 | 450 |

| 11d | 500 | 300 |

Synthesis of 1H-pyrazolo[3,4-d]pyrimidin-6-amine Derivatives

The synthesis of the 1H-pyrazolo[3,4-d]pyrimidin-6-amine scaffold is achieved through a multi-step sequence. A general synthetic route is outlined below.

References

A1AR antagonist 6 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Chemical Properties

A1AR antagonist 6 , also referred to as compound 15 , is a potent and selective antagonist of the A1 adenosine (B11128) receptor (A1AR). Its systematic IUPAC name is 2-amino-4-(1,3-benzodioxol-5-yl)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine-3-carbonitrile .

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 329693-22-3 |

| Molecular Formula | C₁₇H₁₅N₃O₂S |

| Molecular Weight | 337.39 g/mol |

| SMILES | C1CCC2=C(C1)SC(=C(C2=NC(=N)N)C3=CC4=C(C=C3)OCO4)C#N |

| pKi for A1AR | 7.13[1][2] |

| pIC₅₀ for A1AR | 6.38[1][2] |

Mechanism of Action and Signaling Pathway

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation by its endogenous ligand, adenosine, the A1AR initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors. Additionally, A1AR activation can lead to the modulation of various ion channels, including the activation of potassium channels and the inhibition of calcium channels, ultimately leading to a hyperpolarization of the cell membrane and a decrease in neuronal excitability.

As an antagonist, This compound binds to the A1 receptor but does not elicit a biological response. Instead, it competitively blocks the binding of adenosine, thereby preventing the receptor from being activated. This blockade of the A1AR signaling pathway can lead to various physiological effects, depending on the tissue and cell type.

Experimental Protocols

The characterization of This compound would typically involve a series of in vitro assays to determine its binding affinity, functional antagonism, and selectivity. The following are detailed methodologies for key experiments that would be cited in the characterization of this compound.

Radioligand Binding Assay for A1AR Affinity (Ki)

This assay is performed to determine the binding affinity (Ki) of the antagonist for the A1 adenosine receptor.

Workflow:

Detailed Methodology:

-

Membrane Preparation:

-

Human embryonic kidney (HEK-293) cells or Chinese hamster ovary (CHO) cells stably expressing the human A1 adenosine receptor are cultured to near confluency.

-

Cells are harvested, washed with phosphate-buffered saline (PBS), and then homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford or BCA assay.

-

-

Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

To each well, add the following in order:

-

Assay buffer (50 mM Tris-HCl, pH 7.4).

-

A fixed concentration of a suitable radioligand for A1AR, such as [³H]DPCPX (1,3-dipropyl-8-cyclopentylxanthine).

-

Increasing concentrations of the unlabeled antagonist (This compound ).

-

Cell membrane preparation.

-

-

For determining non-specific binding, a high concentration of a known non-radioactive A1AR ligand (e.g., unlabeled DPCPX or theophylline) is added to a set of wells.

-

The plate is incubated at room temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

The filters are washed multiple times with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

The filters are then dried, and a scintillation cocktail is added.

-

The radioactivity retained on the filters is quantified using a liquid scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the antagonist.

-

The data are then plotted as the percentage of specific binding versus the logarithm of the antagonist concentration.

-

The IC₅₀ value (the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis using a sigmoidal dose-response curve.

-

The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

cAMP Functional Assay for A1AR Antagonism (pIC₅₀)

This assay measures the ability of the antagonist to inhibit the agonist-induced decrease in intracellular cAMP levels.

Workflow:

Detailed Methodology:

-

Cell Culture and Plating:

-

CHO cells stably expressing the human A1 adenosine receptor are cultured in appropriate media.

-

Cells are seeded into 96-well or 384-well plates and allowed to adhere and grow to a suitable confluency.

-

-

Assay Procedure:

-

The cell culture medium is removed, and the cells are washed with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

-

Cells are then pre-incubated with varying concentrations of This compound for a specific period (e.g., 15-30 minutes) at 37°C.

-

Following the pre-incubation, cells are stimulated with a fixed concentration of an A1AR agonist (e.g., adenosine or NECA, 5'-N-Ethylcarboxamidoadenosine) in the presence of a fixed concentration of forskolin. Forskolin is used to stimulate adenylyl cyclase and raise basal cAMP levels, allowing for the observation of the inhibitory effect of the A1AR agonist.

-

The plate is incubated for another defined period (e.g., 15-30 minutes) at 37°C.

-

-

cAMP Measurement:

-

The stimulation is terminated by lysing the cells.

-

The intracellular cAMP concentration is then measured using a commercially available cAMP detection kit, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), Enzyme-Linked Immunosorbent Assay (ELISA), or LANCE (Lanthanide Chelate Excite) technologies, following the manufacturer's instructions.

-

-

Data Analysis:

-

The measured signal (e.g., fluorescence ratio) is proportional to the amount of cAMP produced.

-

The data are plotted as the percentage of inhibition of the agonist-induced response versus the logarithm of the antagonist concentration.

-

The IC₅₀ value is determined by fitting the data to a sigmoidal dose-response curve.

-

The pIC₅₀ is then calculated as the negative logarithm of the IC₅₀ value.

-

Selectivity Profile

To establish the selectivity of This compound , its binding affinity would need to be determined for other adenosine receptor subtypes (A2A, A2B, and A3) using similar radioligand binding assays as described above, but with cell lines expressing the respective receptor subtypes and using appropriate radioligands for each. The ratio of the Ki values for the other subtypes to the Ki value for A1AR provides the selectivity index. A higher selectivity index indicates a greater preference for the A1AR. While the available information describes the compound as "selective," specific quantitative data for its activity at other adenosine receptor subtypes is not currently available in the public domain.

This technical guide provides a comprehensive overview of the chemical structure, properties, and a detailed framework for the experimental characterization of This compound . The provided protocols are standard methodologies used in the field of pharmacology for the evaluation of G protein-coupled receptor antagonists.

References

Unveiling the Potential of A1AR Antagonists: A Technical Guide for Researchers

A deep dive into the basic research applications, experimental protocols, and signaling pathways of Adenosine (B11128) A1 Receptor antagonists.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study of Adenosine A1 Receptor (A1AR) antagonists. The A1AR, a G protein-coupled receptor, plays a crucial role in regulating a wide array of physiological processes, making its modulation a significant area of interest for therapeutic intervention. This document provides an in-depth look at the fundamental research applications of A1AR antagonists, complete with detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways and workflows.

Introduction to Adenosine A1 Receptor (A1AR) and its Antagonists

The Adenosine A1 receptor is a member of the P1 subfamily of purinergic receptors and is activated by the endogenous nucleoside adenosine.[1][2][3] These receptors are widely distributed throughout the body, with high expression levels in the central nervous system, heart, and kidneys.[4][5] A1ARs primarily couple to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2][3][5] This signaling cascade ultimately modulates neuronal activity, cardiac function, and renal hemodynamics.

A1AR antagonists are compounds that bind to the A1 receptor but do not provoke the typical biological response of the endogenous agonist, adenosine. Instead, they block or dampen the effects of adenosine. This antagonistic action holds significant therapeutic promise for a variety of conditions, including heart failure, renal disease, and neurodegenerative disorders.[6][7] In basic research, A1AR antagonists are invaluable tools for elucidating the physiological and pathophysiological roles of the A1AR signaling pathway.

Basic Research Applications

The investigation of A1AR antagonists in a basic research context spans multiple disciplines, from molecular pharmacology to in vivo physiology. Key applications include:

-

Elucidating the role of A1AR in various tissues and disease models: By selectively blocking A1AR, researchers can study the receptor's contribution to normal physiological functions and its involvement in pathological states.

-

Structure-Activity Relationship (SAR) studies: The synthesis and evaluation of novel antagonist compounds help in understanding the molecular determinants of A1AR binding and selectivity.[8][9] This knowledge is crucial for the rational design of more potent and selective drug candidates.

-

Neuroprotection and Cognitive Function: A1AR antagonists are being explored for their potential to enhance the release of neurotransmitters like acetylcholine (B1216132) and glutamate, which may improve cognitive function.[4]

-

Cardiovascular and Renal Research: Studies in animal models have demonstrated the renal protective and diuretic effects of A1AR antagonists, making them a subject of intense investigation for conditions like congestive heart failure.[6][7][8]

-

Pain Research: A1AR signaling is implicated in pain modulation, and antagonists are being evaluated for their potential in treating neuropathic pain.[6]

Quantitative Data on A1AR Antagonists

The following table summarizes the binding affinities (Ki) and/or functional activities (IC50/pIC50) of various compounds that have been identified as A1AR antagonists in different research studies. It is important to note that the term "compound 15" has been used to refer to different molecules across various publications.

| Compound ID (from literature) | Target Receptor(s) | Assay Type | Species | Ki (nM) | IC50/pIC50 | Selectivity (vs. A2AAR) | Reference |

| FR166124 (analogue) | A1AR | Binding | - | Potent | - | High | [8] |

| Compound C15 | A1AR/A2AAR | Functional (cAMP) | - | - | 5.10-5.35 (pIC50) | Weak | [4] |

| Compound 10b | A1R/A3R | Binding | Human | 21 (A1R), 55 (A3R) | - | - | [2] |

| Compound 15b | A1R/A3R | Binding | Human | >100-fold lower affinity than 10b | - | - | [2] |

| KW-3902 | A1AR | Binding | Human | < 10 | - | > 200-fold | [6][7] |

| BG9928 | A1AR | Binding | Human | < 10 | - | > 200-fold | [6][7] |

| SLV320 | A1AR | Binding | Human | < 10 | - | > 200-fold | [6][7] |

Key Experimental Protocols

The characterization of A1AR antagonists involves a series of in vitro and in vivo experiments. Below are detailed methodologies for two fundamental assays.

Radioligand Binding Assay

This assay is used to determine the affinity of a test compound for the A1AR.

Objective: To determine the equilibrium dissociation constant (Ki) of an unlabeled antagonist for the A1AR.

Materials:

-

Membrane preparations from cells or tissues expressing the A1AR.

-

A radiolabeled A1AR antagonist (e.g., [3H]DPCPX).

-

Test compound (unlabeled antagonist).

-

Non-specific binding control (e.g., a high concentration of a known A1AR ligand like NECA).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

-

For determining non-specific binding, incubate the membranes with the radioligand in the presence of a high concentration of a non-radiolabeled ligand.

-

Allow the binding to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

cAMP Functional Assay

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production.

Objective: To determine the functional potency (IC50) of an A1AR antagonist.

Materials:

-

Whole cells expressing the A1AR.

-

Test compound (antagonist).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

-

Plate the cells in a suitable microplate format.

-

Pre-incubate the cells with varying concentrations of the test antagonist for a defined period.

-

Add a fixed concentration of the A1AR agonist (e.g., NECA) in the presence of forskolin (B1673556) to all wells except the control wells. Forskolin is used to stimulate cAMP production, which is then inhibited by the A1AR agonist.[1][2]

-

Incubate for a specified time to allow for changes in intracellular cAMP levels.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration as a function of the logarithm of the antagonist concentration.

-

Determine the IC50 value, which is the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP accumulation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in A1AR signaling and the experimental procedures to study them is crucial for a clear understanding. The following diagrams were generated using the DOT language.

Caption: A1AR signaling pathway and the inhibitory effect of an antagonist.

Caption: General experimental workflow for the development of A1AR antagonists.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent developments in adenosine receptor ligands and their potential as novel drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel dual adenosine A1/A2A receptor antagonists using deep learning, pharmacophore modeling and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]

- 6. researchgate.net [researchgate.net]

- 7. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel adenosine A1 receptor antagonists. Synthesis and structure-activity relationships of a novel series of 3-(2-cyclohexenyl-3-oxo-2,3-dihydropyridazin-6-yl)-2-phenylpyrazolo[1,5 -a]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure activity relationship of 2-arylalkynyl-adenine derivatives as human A3 adenosine receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to A1AR Antagonist 6: Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of A1 adenosine (B11128) receptor (A1AR) antagonists, with a focus on a representative compound designated as "Antagonist 6." This document details the experimental protocols for determining these crucial parameters and illustrates the associated signaling pathways and experimental workflows.

Introduction to A1 Adenosine Receptor (A1AR)

The A1 adenosine receptor is a G protein-coupled receptor (GPCR) widely distributed throughout the body, with significant expression in the brain, heart, and kidneys.[1] It is activated by the endogenous nucleoside adenosine.[1] A1ARs are primarily coupled to inhibitory G proteins (Gαi/o), and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This signaling cascade ultimately modulates neuronal excitability, cardiac function, and renal blood flow.[2][4] Consequently, A1AR antagonists are of significant therapeutic interest for various conditions, including cardiovascular and neurological disorders.[5]

Binding Affinity and Kinetics of A1AR Antagonist 6

The efficacy and potency of a drug candidate are critically dependent on its binding affinity and kinetics at the target receptor. For A1AR antagonists, these parameters determine the concentration required to elicit a biological response and the duration of that response.

Quantitative Data Summary

The following tables summarize the binding affinity (Ki) and kinetic parameters (kon, koff, and Residence Time) for a representative A1AR antagonist, "Antagonist 6," as determined by radioligand binding assays and surface plasmon resonance (SPR).

Table 1: Binding Affinity of this compound

| Parameter | Value | Method | Radioligand |

| Ki (nM) | 5.62 | Radioligand Competition Assay | [3H]DPCPX |

Ki represents the inhibition constant, indicating the affinity of the antagonist for the receptor.

Table 2: Binding Kinetics of this compound

| Parameter | Value | Method |

| kon (M-1min-1) | 13.97 x 106 | Surface Plasmon Resonance |

| koff (min-1) | 0.024 | Surface Plasmon Resonance |

| Residence Time (min) | 41.33 | Calculated (1/koff) |

kon (association rate constant) describes the rate at which the antagonist binds to the receptor. koff (dissociation rate constant) describes the rate at which the antagonist unbinds from the receptor. Residence Time is the average duration the antagonist remains bound to the receptor.[6]

Experimental Protocols

Accurate determination of binding affinity and kinetics requires robust and well-defined experimental protocols. The following sections detail the methodologies for radioligand binding assays and surface plasmon resonance.

Radioligand Binding Assay for Ki Determination

Radioligand binding assays are a gold standard for quantifying the affinity of a ligand for its receptor.[7] This protocol describes a competition binding assay to determine the Ki value of an unlabeled antagonist.

3.1.1. Materials

-

Membrane Preparation: Crude membrane fractions from cells or tissues expressing the A1AR.

-

Radioligand: A high-affinity, selective A1AR antagonist radiolabeled with tritium (B154650) ([3H]), such as [3H]8-Cyclopentyl-1,3-dipropylxanthine ([3H]DPCPX).[8]

-

Unlabeled Antagonist: The test compound ("Antagonist 6").

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: A high concentration of a non-radioactive, competing ligand (e.g., 10 µM DPCPX).

-

Apparatus: Glass fiber filters, filtration apparatus, scintillation vials, scintillation cocktail, and a liquid scintillation counter.[5]

3.1.2. Procedure

-

Membrane Preparation: Homogenize the tissue or cell pellet in ice-cold homogenization buffer. Centrifuge at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer.[9]

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled antagonist.[9] To determine non-specific binding, a set of wells will contain the membrane preparation, radioligand, and a saturating concentration of an unlabeled competitor.[5]

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time (e.g., 60-90 minutes) to reach binding equilibrium.[5]

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a vacuum harvester. This separates the bound radioligand from the free radioligand.[9]

-

Washing: Immediately wash the filters with ice-cold wash buffer to remove any unbound radioligand.[5]

-

Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[5]

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the log concentration of the unlabeled antagonist to generate a competition curve. The IC50 (the concentration of unlabeled antagonist that inhibits 50% of specific radioligand binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free optical technique that allows for the real-time measurement of molecular interactions, providing data on association and dissociation rates.[10][11]

3.2.1. Materials

-

SPR Instrument: (e.g., Biacore).

-

Sensor Chip: A sensor chip with a surface suitable for immobilizing the A1AR (e.g., CM5 chip).

-

A1AR Preparation: Purified and solubilized A1AR.

-

Analyte: The A1AR antagonist ("Antagonist 6") dissolved in running buffer.

-

Running Buffer: A buffer compatible with the receptor and analyte (e.g., HBS-EP).

-

Immobilization Reagents: Amine coupling reagents (e.g., EDC, NHS).

-

Regeneration Solution: A solution to remove the bound analyte without damaging the immobilized receptor (e.g., low pH glycine).

3.2.2. Procedure

-

Ligand Immobilization: Activate the sensor chip surface using the amine coupling reagents. Inject the purified A1AR preparation over the activated surface to achieve covalent immobilization. Deactivate any remaining active esters.

-

Analyte Injection (Association): Inject a series of concentrations of the antagonist ("analyte") over the sensor surface at a constant flow rate. The binding of the antagonist to the immobilized A1AR causes a change in the refractive index, which is detected in real-time and recorded as a sensorgram.[12]

-

Dissociation: After the association phase, switch back to the running buffer. The dissociation of the antagonist from the receptor is monitored as a decrease in the sensorgram signal.[12]

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte and prepare the surface for the next injection cycle.[12]

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (KD) can be calculated as koff/kon.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language for Graphviz, illustrate the A1AR signaling pathway and the workflows for the binding assays.

A1AR Signaling Pathway

Activation of the A1AR by an agonist triggers a cascade of intracellular events. Conversely, an antagonist blocks these effects.

Caption: A1AR Signaling Pathway.

Radioligand Binding Assay Workflow

This diagram outlines the key steps involved in a competitive radioligand binding assay.

Caption: Radioligand Binding Assay Workflow.

Surface Plasmon Resonance Workflow

This diagram illustrates the sequential steps of an SPR experiment for kinetic analysis.

Caption: Surface Plasmon Resonance Workflow.

References

- 1. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]

- 11. scispace.com [scispace.com]

- 12. path.ox.ac.uk [path.ox.ac.uk]

An In-Depth Technical Guide to the Preliminary In-Vitro Evaluation of A1AR Antagonist 6

This technical guide provides a comprehensive overview of the preliminary in-vitro studies conducted on A1AR Antagonist 6, a novel compound investigated for its potential as a selective antagonist for the A1 Adenosine (B11128) Receptor (A1AR). The A1AR, a G protein-coupled receptor, is a significant drug target due to its wide distribution and role in modulating various physiological processes, including cardiovascular function and neurotransmission.[1][2] The development of potent and selective A1AR antagonists is a key area of research for conditions such as heart failure, renal disease, and neurodegenerative disorders.[3][4]

This document details the quantitative data from binding and functional assays, the experimental protocols employed, and visual representations of key biological pathways and workflows. It is intended for researchers, scientists, and drug development professionals engaged in the field of adenosine receptor pharmacology.

Quantitative Data Summary

The in-vitro pharmacological profile of this compound was characterized through a series of binding and functional assays. The data presented below are representative of typical initial screening results for a promising A1AR antagonist candidate.

Table 1: Receptor Binding Affinity Profile of this compound

Binding affinity was determined using radioligand competition assays against membranes prepared from cells expressing human adenosine receptor subtypes. The inhibition constant (Kᵢ) is a measure of the antagonist's affinity for the receptor.

| Receptor Subtype | Radioligand | Kᵢ (nM) | Selectivity vs. A1AR |

| Human A1AR | [³H]DPCPX | 9.5 | - |

| Human A2AAR | [³H]ZM241385 | > 2000 | > 210-fold |

| Human A2BAR | [¹²⁵I]ABOUND | > 10000 | > 1050-fold |

| Human A3AR | [¹²⁵I]AB-MECA | > 5000 | > 525-fold |

Data are hypothetical, based on typical profiles for selective A1AR antagonists.[4][5]

Table 2: Functional Antagonism of this compound

Functional activity was assessed by the antagonist's ability to inhibit the effects of a known A1AR agonist in cellular assays. The half-maximal inhibitory concentration (IC₅₀) and the antagonist equilibrium dissociation constant (pKB) were determined.

| Assay Type | Agonist Used | Cell Line | Measured Parameter | IC₅₀ (nM) | pKₐ / pKₑ |

| cAMP Inhibition | NECA | CHO-hA1AR | cAMP Levels | 98.8 | 7.84 |

| β-arrestin 2 Recruitment | CPA | HEK-hA1AR | Luminescence | 150 | N/A |

| Calcium Mobilization | Adenosine | HEK-hA1AR | Intracellular Ca²⁺ | 250 | N/A |

Data are hypothetical, based on functional assay results for known A1AR antagonists.[5][6]

Signaling Pathways and Experimental Workflows

A1AR Signaling Pathways

The A1AR primarily couples to Gᵢ/Gₒ proteins.[1] Activation of the receptor by an agonist leads to the inhibition of adenylyl cyclase, which decreases intracellular cyclic AMP (cAMP) levels. Additionally, A1AR activation can stimulate phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-triphosphate (IP3) and subsequent release of calcium from intracellular stores.[2][7] Antagonist 6 is designed to block these agonist-induced events.

Caption: A1AR canonical (Gᵢ) and secondary (PLC) signaling pathways.

Experimental Protocols

Detailed methodologies for the key in-vitro assays are provided below.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Kᵢ) of Antagonist 6 by measuring its ability to compete with a known high-affinity radioligand for binding to the A1AR.[8]

Protocol:

-

Membrane Preparation:

-

Culture HEK293 cells stably expressing the human A1AR.[8]

-

Harvest confluent cells and homogenize in a cold buffer (e.g., Tris-HCl, MgCl₂).

-

Centrifuge the homogenate and resuspend the resulting membrane pellet in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

In a 96-well plate, add a fixed concentration of a suitable A1AR radioligand (e.g., [³H]DPCPX).[9]

-

Add increasing concentrations of the unlabeled test compound (Antagonist 6).

-

For determining non-specific binding, add the radioligand in the presence of a saturating concentration of a known unlabeled A1AR ligand.[8]

-

For total binding, add only the radioligand and buffer.

-

-

Incubation and Filtration:

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate the plate at room temperature for a sufficient time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. This separates bound from free radioligand.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

-

Data Analysis:

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Plot the percentage of specific binding against the log concentration of Antagonist 6 to determine the IC₅₀ value (the concentration that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[8]

-

Caption: Workflow for the radioligand competition binding assay.

cAMP Inhibition Assay

This functional assay measures the ability of Antagonist 6 to block the agonist-induced inhibition of cAMP production, confirming its antagonistic activity at the Gᵢ-coupled A1AR.[10]

Protocol:

-

Cell Culture:

-

Plate cells expressing the A1AR (e.g., CHO-hA1AR) in a 96-well plate and culture overnight.[11]

-

-

Assay Procedure:

-

Wash the cells with a suitable buffer.

-

Pre-incubate the cells with increasing concentrations of Antagonist 6 for a defined period (e.g., 15 minutes) at 37°C.[12]

-

Add a fixed concentration of an A1AR agonist (e.g., NECA) along with a stimulant of adenylyl cyclase like forskolin (B1673556) to all wells (except basal controls). The agonist will inhibit the forskolin-stimulated cAMP production.[11]

-

Incubate the plate at 37°C for a specified period (e.g., 30 minutes).

-

-

cAMP Detection:

-

Data Analysis:

-

Plot the measured cAMP concentration against the log concentration of Antagonist 6.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, representing the concentration of the antagonist that restores 50% of the inhibited cAMP production.

-

For competitive antagonists, a Schild regression analysis can be performed to determine the pA₂/pKₑ value.[3]

-

Caption: Workflow for the functional cAMP inhibition assay.

Calcium Mobilization Assay

This assay assesses the antagonist's ability to block agonist-induced increases in intracellular calcium, a secondary signaling pathway for A1AR.[14]

Protocol:

-

Cell Preparation:

-

Culture cells expressing A1AR (e.g., HEK-hA1AR) in a 96- or 384-well plate.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This is often a "no-wash" procedure.[15]

-

Incubate the plate at 37°C for approximately 1 hour, followed by equilibration at room temperature.

-

-

Assay Procedure:

-

Place the assay plate into a kinetic fluorescence plate reader (e.g., FLIPR, FDSS).

-

Add varying concentrations of Antagonist 6 to the wells and incubate for a short period.

-

Record the basal fluorescence signal for several seconds.

-

Add a fixed concentration of an A1AR agonist (e.g., adenosine) to stimulate the receptor.

-

Continuously record the change in fluorescence intensity, which corresponds to the change in intracellular free calcium.[15]

-

-

Data Analysis:

-

The data are typically analyzed by measuring the peak fluorescence response or the area under the curve after agonist addition.

-

Plot the response against the log concentration of Antagonist 6 to generate a dose-response curve and determine the IC₅₀ value.

-

Disclaimer: This document is a technical guide based on established scientific methodologies. The specific compound "this compound" is used as a representative example for illustrative purposes.

References

- 1. researchgate.net [researchgate.net]

- 2. Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of a High Affinity Adenosine A1/A3 Receptor Antagonist with a Novel 7-Amino-pyrazolo[3,4-d]pyridazine Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A1 adenosine receptor antagonists, agonists, and allosteric enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Discovery of Novel Dual Adenosine A2A and A1 Receptor Antagonists with 1H-Pyrazolo[3,4-d]pyrimidin-6-amine Core Scaffold as Anti-Parkinson’s Disease Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. uu.diva-portal.org [uu.diva-portal.org]

- 7. Frontiers | Investigation of adenosine A1 receptor-mediated β-arrestin 2 recruitment using a split-luciferase assay [frontiersin.org]

- 8. benchchem.com [benchchem.com]

- 9. Probing the Binding Site of the A1 Adenosine Receptor Reengineered for Orthogonal Recognition by Tailored Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. biorxiv.org [biorxiv.org]

- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 15. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Role of A1 Adenosine Receptor (A1AR) Antagonists in Adenosine Signaling Pathways

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth examination of the A1 adenosine (B11128) receptor (A1AR), a critical G protein-coupled receptor (GPCR) involved in numerous physiological processes. We will explore the intricate downstream signaling pathways initiated by A1AR activation, detail the mechanism of action for A1AR antagonists, and present quantitative data on key antagonist compounds. Furthermore, this document supplies detailed experimental protocols for the characterization of these antagonists and visualizes complex biological and experimental workflows using high-clarity diagrams to facilitate understanding and application in a research and development setting.

Introduction to the A1 Adenosine Receptor

Adenosine is an endogenous purine (B94841) nucleoside that functions as a crucial neuromodulator and homeostatic regulator in the central nervous system (CNS) and peripheral tissues[1][2]. It exerts its effects by binding to four distinct GPCR subtypes: A1, A2A, A2B, and A3[3][4]. Among these, the A1 adenosine receptor (A1AR) is ubiquitously expressed throughout the body, with high concentrations in the brain, heart, and kidneys[5]. The A1AR exhibits the highest affinity for adenosine and is primarily coupled to inhibitory G proteins (Gi/Go), playing a key role in reducing cellular excitability and metabolic activity[3][6][7].

A1AR antagonists are compounds that bind to the A1 receptor but do not activate it, thereby blocking the endogenous ligand adenosine from exerting its inhibitory effects[3][4]. This blockade can lead to a variety of physiological responses, including increased neurotransmitter release, enhanced cardiac contractility, and modified renal function, making A1AR antagonists a promising therapeutic class for a range of conditions, including heart failure, renal disease, and neurological disorders[3][8].

The A1AR Signaling Cascade

Activation of the A1AR by an agonist initiates a cascade of intracellular events primarily mediated by the Gi/o family of G proteins. This leads to the modulation of multiple downstream effectors.

Canonical Gαi-Mediated Pathway: Inhibition of Adenylyl Cyclase

The most well-characterized A1AR signaling pathway involves the Gαi subunit. Upon receptor activation, the Gαi subunit dissociates and directly inhibits the enzyme adenylyl cyclase (AC).[1][9] This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP)[3][9]. A reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), a key enzyme that phosphorylates numerous cellular proteins to regulate their function[1].

Gβγ-Mediated Pathways and Non-Canonical Signaling

The Gβγ dimer, which also dissociates from Gαi upon receptor activation, can directly modulate other effectors. These include:

-

Activation of Potassium Channels: Gβγ subunits can activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux, hyperpolarization of the cell membrane, and a decrease in neuronal excitability[3].

-

Inhibition of Calcium Channels: Gβγ signaling can inhibit N-type and P/Q-type voltage-gated calcium channels, which reduces calcium influx and subsequently suppresses neurotransmitter release from presynaptic terminals[1][3].

-

Activation of Phospholipase C (PLC): In some cellular contexts, A1AR can couple to Gq or use Gβγ subunits to activate phospholipase C (PLC)[1][5][6]. PLC activation cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), leading to intracellular calcium mobilization and activation of protein kinase C (PKC), respectively[1][9].

Caption: A1AR signaling pathways upon agonist binding.

The mechanism of A1AR antagonists is competitive inhibition. These molecules occupy the same binding site on the receptor as adenosine but fail to induce the conformational change necessary for G protein coupling and activation. By blocking adenosine's access, antagonists prevent the initiation of the downstream signaling cascades described above, effectively reversing the inhibitory tone mediated by adenosine.

Caption: Competitive antagonism at the A1 adenosine receptor.

Quantitative Characterization of A1AR Antagonists

The pharmacological activity of A1AR antagonists is quantified by their binding affinity (Ki) and functional potency (IC50). Affinity describes how tightly a compound binds to the receptor, while potency measures the concentration required to produce a specific functional effect. The table below summarizes these values for several well-characterized A1AR antagonists.

| Compound | Receptor Subtype | Species | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| DPCPX (1,3-Dipropyl-8-cyclopentylxanthine) | A1AR | Human | Binding | 0.4 - 6 | - | [10] |

| A1AR | Porcine | Binding | 0.21 | - | [11] | |

| CGS-15943 | A1AR | Human | Functional | - | 14 | N/A |

| KW-3902 (Roliparam) | A1AR | Human | Binding | < 10 | - | [12] |

| BG9928 | A1AR | Human | Binding | < 10 | - | [12] |

| SLV320 | A1AR | Human | Binding | < 10 | - | [12] |

| ASP5854 | A1AR | Human | Binding | 9.03 | - | [13] |

Note: Ki and IC50 values can vary significantly based on experimental conditions, tissue/cell type, and assay methodology. It is crucial to consider these factors when comparing data from different sources.[14]

Experimental Protocols for Antagonist Characterization

The characterization of novel A1AR antagonists involves a series of standardized assays to determine their binding and functional properties. Below are detailed protocols for two fundamental assays.

Radioligand Competition Binding Assay

This assay determines the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the A1AR.[15]

Objective: To calculate the inhibition constant (Ki) of a test compound for the A1AR.

Materials:

-

Membrane Preparation: Cell membranes from cells expressing A1AR (e.g., CHO-hA1AR) or tissue homogenates (e.g., rat brain cortex)[16].

-

Radioligand: A high-affinity, selective A1AR antagonist radioligand, such as [³H]DPCPX[11].

-

Test Compound: Unlabeled antagonist of interest, prepared in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a known, unlabeled A1AR ligand (e.g., 100 µM CPA) to saturate all specific binding sites[10].

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4[11].

-

Filtration Apparatus: 96-well harvester with glass fiber filters (e.g., Whatman GF/C)[16].

-

Scintillation Counter: For quantifying radioactivity.

Procedure:

-

Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration using a BCA or Bradford assay[16].

-

Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein/well), a fixed concentration of radioligand (typically at or near its Kd value, e.g., 1-2 nM [³H]DPCPX), and varying concentrations of the unlabeled test compound[15][16].

-

Controls:

-

Total Binding: Wells containing only membranes and radioligand.

-

Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of an unlabeled ligand[11].

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60-120 minutes with gentle agitation to reach equilibrium[16].

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the glass fiber filters. This separates the receptor-bound radioligand from the free radioligand. Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound ligand[11][16].

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter[11].

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Fit the curve using non-linear regression to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant[16].

-

cAMP Accumulation Functional Assay

This assay measures the functional potency (IC50) of an A1AR antagonist by quantifying its ability to reverse agonist-induced inhibition of cAMP production.

Objective: To determine the IC50 of an antagonist in a whole-cell functional assay.

Materials:

-

Cell Line: A cell line stably expressing the A1AR (e.g., CHO-hA1AR).

-

A1AR Agonist: A known A1AR agonist (e.g., NECA or CPA).

-

Adenylyl Cyclase Stimulator: Forskolin (B1673556).

-

Test Compound: A1AR antagonist of interest.

-

cAMP Detection Kit: A kit based on principles like HTRF or AlphaScreen[17][18].

Procedure:

-

Cell Plating: Seed cells in a 96- or 384-well plate and grow to near confluency.

-

Assay Setup (Antagonist Mode):

-

Pre-incubate cells with varying concentrations of the antagonist test compound for 15-30 minutes.

-

Add a fixed concentration of an A1AR agonist (typically its EC80 concentration) along with a fixed concentration of forskolin (e.g., 1-10 µM) to all wells. The forskolin stimulates adenylyl cyclase, leading to high cAMP levels, which are then inhibited by the agonist[19]. The antagonist will compete with the agonist, reversing this inhibition.

-

-

Incubation: Incubate the plate for 30-60 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's protocol[17]. The signal (e.g., HTRF ratio) will be inversely proportional to the cAMP concentration.

-

Data Analysis:

-

Plot the assay signal against the log concentration of the antagonist.

-

The resulting curve will show an increase in signal as the antagonist reverses the agonist's effect.

-

Fit the data using a sigmoidal dose-response curve to determine the EC50 (or IC50) value, which represents the concentration of antagonist that produces 50% of the maximal reversal effect[18].

-

Caption: Typical workflow for A1AR antagonist characterization.

Conclusion

A1AR antagonists represent a significant class of molecules with broad therapeutic potential. Their mechanism of action, centered on blocking the inhibitory effects of endogenous adenosine, allows for the targeted modulation of cellular activity in various tissues. A thorough understanding of the underlying A1AR signaling pathways is paramount for rational drug design. The successful discovery and development of novel A1AR antagonists depend on the rigorous application of quantitative pharmacological assays, such as radioligand binding and functional cAMP measurements, to accurately determine their affinity, potency, and selectivity. The protocols and data presented in this guide serve as a foundational resource for researchers dedicated to advancing the field of adenosine receptor pharmacology.

References

- 1. mdpi.com [mdpi.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. What are A1R antagonists and how do they work? [synapse.patsnap.com]

- 4. What are Adenosine receptor antagonists and how do they work? [synapse.patsnap.com]

- 5. Adenosine A1 receptor - Wikipedia [en.wikipedia.org]

- 6. A1 adenosine receptor-mediated PKC and p42/p44 MAPK signaling in mouse coronary artery smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A1 Adenosine Receptor Activation Modulates Central Nervous System Development and Repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ahajournals.org [ahajournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Mass spectrometry-based ligand binding assays on adenosine A1 and A2A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. A1 adenosine receptor antagonists, agonists, and allosteric enhancers [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. resources.revvity.com [resources.revvity.com]

- 18. researchgate.net [researchgate.net]

- 19. Figure 13. [cAMP Measurement for Antagonists of...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unveiling the Therapeutic Promise of A1AR Antagonist 6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The A1 adenosine (B11128) receptor (A1AR), a G-protein coupled receptor, plays a crucial role in regulating a multitude of physiological processes, making it a compelling target for therapeutic intervention. Antagonism of the A1AR has shown potential in various pathological conditions, including cardiovascular diseases, renal dysfunction, and neuroinflammatory disorders. This technical guide provides a comprehensive overview of a specific A1AR antagonist, designated as A1AR Antagonist 6, chemically identified as 2-amino-4-(benzo[d][1][2]dioxol-5-yl)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine-3-carbonitrile.

Core Compound Data

This compound , also referred to as compound 15 in some research contexts, is a potent and selective inhibitor of the A1 adenosine receptor.

| Parameter | Value | Reference |

| Chemical Name | 2-amino-4-(benzo[d][1][2]dioxol-5-yl)-5,6,7,8-tetrahydrobenzo[b]thieno[2,3-d]pyrimidine-3-carbonitrile | |

| CAS Number | 329693-22-3 | |

| Molecular Formula | C₁₉H₁₆N₄O₂S | |

| pKi | 7.13 | [3] |

| pIC50 | 6.38 | [3] |

Therapeutic Potential

The thieno[2,3-d]pyrimidine (B153573) scaffold, to which this compound belongs, is recognized for its diverse pharmacological activities. Derivatives of this scaffold have been investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and central nervous system protective agents[2]. While specific in-vivo efficacy data for this compound is not yet extensively published, its potent A1AR antagonism suggests therapeutic utility in conditions where blocking adenosine's action at the A1 receptor is beneficial. This includes potential applications in:

-

Neuroinflammation: By modulating the activity of microglia, the primary immune cells of the central nervous system, A1AR antagonists can potentially mitigate neuroinflammatory processes implicated in neurodegenerative diseases[4].

-

Cancer: The A1AR is involved in tumor growth and immune responses within the tumor microenvironment. Antagonism of this receptor is being explored as a potential anti-cancer strategy[2].

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and the experimental approaches to characterize it, the following diagrams illustrate the A1AR signaling pathway and a typical workflow for evaluating A1AR antagonists.

A1 Adenosine Receptor Signaling Pathway.

Experimental Workflow for A1AR Antagonist Evaluation.

Experimental Protocols

Detailed experimental protocols are essential for the accurate evaluation of A1AR antagonists. Below are generalized methodologies for key assays.

Radioligand Binding Assay (for Ki Determination)

This assay measures the affinity of the antagonist for the A1AR by competing with a radiolabeled ligand.

-

Membrane Preparation: Cell membranes expressing the human A1AR are prepared from cultured cells (e.g., CHO-K1 or HEK293 cells) stably transfected with the A1AR gene.

-

Assay Buffer: A typical buffer is 50 mM Tris-HCl, pH 7.4.

-

Radioligand: A commonly used radioligand is [³H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine).

-

Procedure:

-

Incubate cell membranes with a fixed concentration of [³H]DPCPX and varying concentrations of the test compound (this compound).

-

Incubations are typically carried out at room temperature for 60-90 minutes.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled A1AR antagonist (e.g., 10 µM DPCPX).

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of the antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

-

The Ki value is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Functional Assay (for IC50 Determination)

This assay determines the functional potency of the antagonist by measuring its ability to block the agonist-induced inhibition of cyclic AMP (cAMP) production.

-

Cell Culture: Use a cell line stably expressing the human A1AR (e.g., CHO-K1 or HEK293 cells).

-

Assay Medium: A suitable cell culture medium or buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Procedure:

-

Pre-incubate the cells with varying concentrations of the antagonist (this compound) for a short period (e.g., 15-30 minutes).

-

Stimulate the cells with a fixed concentration of an A1AR agonist (e.g., NECA or CPA) in the presence of forskolin (B1673556) (an adenylyl cyclase activator).

-

Incubate for a defined time (e.g., 30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis:

-

Generate a dose-response curve by plotting the antagonist concentration against the measured cAMP levels.

-

The IC50 value, representing the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production, is determined using non-linear regression.

-

Conclusion

This compound represents a promising lead compound for the development of novel therapeutics targeting the A1 adenosine receptor. Its thieno[2,3-d]pyrimidine core is a versatile scaffold that has yielded compounds with a range of biological activities. Further in-depth studies, including comprehensive in vivo efficacy and safety profiling, are warranted to fully elucidate the therapeutic potential of this potent A1AR antagonist. The methodologies and pathway information provided in this guide offer a foundational framework for researchers and drug developers to advance the investigation of this and related compounds.

References

- 1. Substituted thieno[2,3-d]pyrimidines as adenosine A2A receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Activity of Tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine Derivatives as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: In Vitro Characterization of a Novel A1 Adenosine Receptor (A1AR) Antagonist

Audience: Researchers, scientists, and drug development professionals.

Introduction

The A1 adenosine (B11128) receptor (A1AR) is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including cardiovascular function, neurotransmission, and inflammation.[1][2][3] A1AR antagonists are of significant therapeutic interest for conditions such as heart failure, renal disease, and neurodegenerative disorders.[3][4] This document provides detailed protocols for the in vitro characterization of a novel A1AR antagonist, herein referred to as "A1AR antagonist 6". The described assays are designed to determine the binding affinity and functional potency of the compound.

Data Presentation

The quantitative data obtained from the in vitro assays should be summarized for clear comparison. The following table provides a template for presenting the binding affinity (Ki) and functional potency (IC50) of "this compound".

| Assay Type | Parameter | Value (nM) | Cell Line | Radioligand/Agonist |

| Radioligand Binding Assay | Ki | [Insert Value] | CHO-hA1AR | [3H]DPCPX |

| Functional cAMP Assay | IC50 | [Insert Value] | HEK293-hA1AR | NECA |

| Calcium Mobilization Assay | IC50 | [Insert Value] | HEK293-hA1AR | R-PIA |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the A1AR signaling pathway and a general experimental workflow for characterizing an A1AR antagonist.

Caption: A1AR Signaling Pathway and Mechanism of Antagonism.

Caption: General Experimental Workflow for A1AR Antagonist Characterization.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of "this compound" by measuring its ability to compete with a radiolabeled antagonist for binding to the A1AR.

Materials:

-

Cell Membranes: Membranes prepared from CHO cells stably expressing the human A1AR (CHO-hA1AR).[5]

-

Radioligand: [3H]DPCPX (8-Cyclopentyl-1,3-dipropylxanthine), a high-affinity A1AR antagonist.[5]

-

Test Compound: "this compound".

-

Non-specific Binding Control: A high concentration of a known unlabeled A1AR antagonist (e.g., 10 µM DPCPX).[6]

-

Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.[5]

-

Glass Fiber Filters: (e.g., Whatman GF/B).

-

Scintillation Cocktail.

-

Cell Harvester and Scintillation Counter.

Methodology:

-

Membrane Preparation:

-

Culture CHO-hA1AR cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup (96-well plate format):

-

Incubation:

-

Harvesting:

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the bound radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of "this compound".

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 2: Functional cAMP Assay

This assay measures the ability of "this compound" to inhibit the A1AR agonist-mediated decrease in intracellular cyclic AMP (cAMP) levels.

Materials:

-

Cells: HEK293 cells stably expressing the human A1AR (HEK293-hA1AR).

-

Agonist: NECA (5′-N-Ethylcarboxamidoadenosine).[7]

-

Test Compound: "this compound".

-

cAMP Production Stimulator: Forskolin (B1673556).[6][7]

-

Phosphodiesterase Inhibitor: IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.[8]

-

cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).[9][10]

Methodology:

-

Cell Culture:

-

Plate HEK293-hA1AR cells in a 96-well plate and culture overnight.

-

-

Assay Procedure:

-

Wash the cells with serum-free media.

-

Pre-incubate the cells with increasing concentrations of "this compound" in the presence of IBMX for 15-30 minutes at 37°C.[8][11]

-

Add a fixed concentration of NECA (e.g., EC80) and a fixed concentration of forskolin to stimulate adenylyl cyclase.[12]

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.[11]

-

-

cAMP Detection:

-